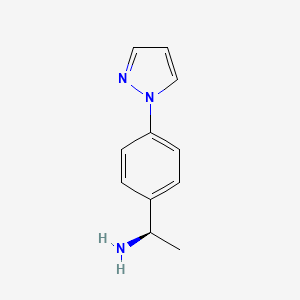

(r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1R)-1-(4-pyrazol-1-ylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWSPVPPKRRCPI-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Chiral Phenyl Pyrazolyl Ethan 1 Amines

Asymmetric Catalytic Routes to (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine and Analogues

The construction of the chiral amine center in phenyl-pyrazolyl ethan-1-amines is most effectively achieved through asymmetric catalysis. Two prominent strategies include the direct addition of an amine to an alkene (hydroamination) and the stereoselective reduction of a prochiral imine (asymmetric hydrogenation). Both methods rely on the design of highly effective chiral catalysts that can control the stereochemical outcome of the reaction.

Enantioselective hydroamination involves the direct addition of an N-H bond across a carbon-carbon double bond. This approach is highly atom-economical and offers a direct route to chiral amines from readily available alkenes. acs.org

Copper-hydride (CuH) catalyzed hydroamination has emerged as a powerful tool for the synthesis of chiral amines. nih.gov This method typically involves the reaction of a vinylarene, such as 4-(1H-pyrazol-1-yl)styrene, with an aminating agent in the presence of a copper catalyst and a chiral phosphine (B1218219) ligand. The reaction proceeds via the regio- and enantioselective addition of the CuH species to the alkene, generating a chiral alkylcopper intermediate. This intermediate is then trapped by an electrophilic aminating reagent to yield the enantioenriched amine product. nih.gov

The versatility of this method allows for the synthesis of a wide array of β-chiral amines from 1,1-disubstituted alkenes with high enantioselectivity. nih.gov The process is known for its mild reaction conditions and tolerance of various functional groups. nih.govresearchgate.net For instance, the hydroamination of vinylarenes with hydroxylamine (B1172632) esters or anthranils has been successfully demonstrated, providing access to structurally diverse chiral secondary and tertiary amines. nih.govnih.gov

| Alkene Substrate | Aminating Reagent | Copper Source | Chiral Ligand | Yield (%) | ee (%) |

| Styrene (B11656) | Hydroxylamine O-benzoate | Cu(OAc)₂ | (S,S)-Ph-BPE | 85 | 95 |

| 4-Methoxystyrene | Anthranil | CuOAc | (S,S)-Ph-BPE | 92 | 94 |

| 1,1-Diphenylethylene | N-Boc-hydroxylamine | CuCl | (R)-DTBM-SEGPHOS | 90 | 98 |

This table presents representative data for copper-catalyzed asymmetric hydroamination of vinylarenes, illustrating the high yields and enantioselectivities achievable with various substrates and ligands. Data is synthesized from findings in asymmetric copper catalysis literature. nih.gov

The success of enantioselective hydroamination is critically dependent on the nature of the chiral ligand. nih.gov P-stereogenic phosphines, where the phosphorus atom is the stereogenic center, have proven to be exceptionally effective ligands in asymmetric catalysis, often providing unparalleled levels of activity and selectivity. acs.orgwikipedia.org These ligands, such as DIPAMP and MaxPHOX, create a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the substrate's approach. acs.orgresearchgate.netacs.org Their synthesis has evolved from lengthy, multi-step sequences to more modular approaches, making them more accessible. acs.orgresearchgate.net

Bis(pyrazolyl)methane ligands are another important class of ligands used in coordination chemistry and catalysis. researchgate.neteiu.edu These are N,N-bidentate ligands that can be readily synthesized and functionalized. researchgate.netrsc.org By incorporating chiral backbones or substituents on the pyrazole (B372694) rings, chiral bis(pyrazolyl)methane ligands can be prepared. Their coordination to metal centers like copper creates chiral catalysts that can induce enantioselectivity in reactions such as hydroamination. The modular nature of these ligands allows for the fine-tuning of steric and electronic properties to optimize catalyst performance. eiu.edu

Asymmetric hydrogenation of prochiral imines is one of the most direct and widely used methods for preparing optically active amines, including on an industrial scale. nih.govacs.orgnih.gov This approach involves the reduction of the C=N double bond of an imine precursor, such as one derived from 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one, using molecular hydrogen and a chiral transition metal catalyst. nih.gov

Both iridium and ruthenium complexes are highly effective catalysts for the asymmetric hydrogenation of imines. nih.gov Iridium catalysts, often featuring phosphine-oxazoline (PHOX) or spiro phosphine-amine-phosphine ligands, are particularly efficient for a broad range of imine substrates, including challenging dialkyl imines. chinesechemsoc.orgacs.orgbohrium.com These catalysts can achieve high yields and enantioselectivities under relatively mild conditions. chinesechemsoc.orgacs.org

Ruthenium catalysts, frequently composed of a ruthenium precursor, a chiral diphosphine ligand (like Xyl-Skewphos), and a chiral diamine (like DPEN), also exhibit excellent performance in the hydrogenation of N-aryl imines. thieme-connect.com These systems can operate at high substrate-to-catalyst ratios, making them suitable for large-scale synthesis. thieme-connect.com The combination of the chiral diphosphine and the chiral diamine often leads to a synergistic effect, enhancing both reactivity and enantioselectivity.

| Imine Substrate | Catalyst System | H₂ Pressure (bar) | Yield (%) | ee (%) |

| N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S)-f-binaphane | 50 | 98 | 96 |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | RuCl₂[(R)-xyl-skewphos][(R)-dpen] | 10 | 99 | >99 |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | [Ir(COD)Cl]₂ / (R)-C₄-TunePhos | 50 | 99 | 95 |

This table provides illustrative examples of transition metal-catalyzed asymmetric hydrogenation of prochiral imines, showcasing the high efficiency of Iridium and Ruthenium-based catalytic systems. Data is compiled from studies on asymmetric imine hydrogenation. acs.orgthieme-connect.com

The high degree of stereocontrol observed in imine hydrogenation is a direct result of the intricate interactions within the chiral ligand-metal complex. nih.govnih.gov The mechanism of enantioinduction can be complex, with some systems proposed to operate via an "outer-sphere" mechanism. nih.govresearchgate.net In such a mechanism, the imine substrate does not coordinate directly to the metal center. Instead, the stereoselectivity is governed by weak, non-bonding interactions, such as hydrogen bonds and steric repulsion, between the substrate and the chiral ligands of the catalyst complex. researchgate.net

For example, in Noyori-type ruthenium catalysts, the amine ligand is believed to play a crucial role in substrate activation through hydrogen bonding, while the chiral diphosphine ligand controls the steric environment. youtube.com The precise arrangement of the ligands creates a chiral pocket that forces the substrate to adopt a specific orientation for hydride transfer from the metal center, leading to the preferential formation of one enantiomer. researchgate.netyoutube.com The subtle balance of these interactions is highly sensitive to the structure of the ligand, the substrate, and the reaction conditions, allowing for a high degree of tunability to achieve optimal stereocontrol. chinesechemsoc.orgresearchgate.net

Asymmetric Reductive Amination Approaches

Asymmetric reductive amination represents a powerful and direct route to chiral amines from prochiral ketones. This transformation has been refined through various catalytic systems, including those guided by chiral auxiliaries.

The use of chiral auxiliaries, such as chiral (phenyl)ethylamines, provides a well-established method for controlling stereochemistry during reductive amination. The general strategy involves the condensation of the starting ketone, 4-(1H-pyrazol-1-yl)acetophenone, with a chiral amine auxiliary to form a chiral imine or enamine intermediate. Subsequent reduction of this intermediate is sterically directed by the chiral auxiliary, leading to the formation of a diastereomerically enriched amine. The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically pure primary amine.

While direct examples for the synthesis of this compound using this specific auxiliary are not prevalent in recent literature, the principle is widely applied. For instance, asymmetric reductive amination of other aryl ketones has been successfully achieved using chiral iridium complexes in a one-pot, two-step process. researchgate.net In these reactions, a chiral ligand on the metal catalyst directs the enantioselective reduction of the imine formed in situ. This approach has yielded a variety of chiral aryl N-heteroaryl methylamines in good yields and high enantioselectivities. researchgate.net The success of these related transformations underscores the potential of applying similar methodologies, including those based on chiral auxiliaries like (R)-1-phenylethylamine, to the synthesis of the target compound.

The selection of the reducing agent and reaction conditions is critical to maximizing diastereoselectivity. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The choice of solvent and temperature can also significantly influence the stereochemical outcome.

Chemoenzymatic Synthesis of Chiral Phenyl-Pyrazolyl Ethan-1-amines

Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral amines. nih.gov Transaminases, in particular, have emerged as powerful tools for this purpose. manchester.ac.uktaylorandfrancis.com

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. taylorandfrancis.commdpi.com This reaction can be used for the asymmetric synthesis of a chiral amine from a prochiral ketone, often with exceptional enantioselectivity (>99% ee). nih.govresearchgate.net

For the synthesis of this compound, an (R)-selective ω-transaminase ((R)-ω-TA) would be employed. The enzyme would catalyze the transfer of an amino group from a suitable donor, such as isopropylamine (B41738) or L-alanine, to the prochiral ketone, 4-(1H-pyrazol-1-yl)acetophenone.

The key advantages of using transaminases include:

High Enantioselectivity: Enzymes often provide access to enantiomerically pure products without the need for chiral auxiliaries or expensive metal catalysts. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, reducing energy consumption and waste generation.

Broad Substrate Scope: Through protein engineering techniques like directed evolution, the substrate scope of natural transaminases has been significantly expanded to accept bulky and structurally diverse ketones. nih.govnih.gov

To drive the reaction equilibrium towards the desired amine product, strategies such as using a large excess of the amine donor or removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine) are commonly employed. taylorandfrancis.com

Table 1: Examples of Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

| Enzyme Type | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| (R)-selective ω-TA | 1-phenylpropan-2-one | Isopropylamine | (R)-1-phenylpropan-2-amine | 88-89 | >99 |

| (R)-selective ω-TA | 1-(3',4'-dichlorophenyl)propan-2-one | Isopropylamine | (R)-1-(3',4'-dichlorophenyl)propan-2-amine | 88 | >99 |

| Engineered (R)-TA | Pyruvate | (R)-α-methylbenzylamine | D-Alanine | High | >99 |

This table presents data from analogous reactions to illustrate the typical efficiency and selectivity of transaminase-catalyzed transformations. nih.govnih.gov

The integration of chemical and enzymatic steps into a single, one-pot process offers significant advantages in terms of process efficiency, reducing the need for intermediate isolation and purification steps. researchgate.net Such chemoenzymatic cascades have been developed for the synthesis of various chiral amines. rsc.org

A potential one-pot procedure for a chiral amine intermediate could involve a chemical reaction to generate the ketone precursor, followed directly by an in-situ enzymatic amination. For instance, a recently developed green, chemoenzymatic one-pot synthesis of a key chiral intermediate for the drug Pralsetinib was conducted in an aqueous micellar medium. researchgate.net This process combined a base-catalyzed C-alkylation with a transaminase-catalyzed amination, achieving high yields (>80%) and excellent enantioselectivity (>99% ee). researchgate.net

This approach could be adapted for phenyl-pyrazolyl ethan-1-amines. A chemical step, such as a Friedel-Crafts acylation to produce the 4-(1H-pyrazol-1-yl)acetophenone precursor, could potentially be telescoped with the transaminase-catalyzed amination step in a compatible solvent system. The development of such a process would depend on ensuring the compatibility of the chemical reagents and catalysts with the enzymatic transformation.

Multi-Component and Cascade Reaction Sequences for Pyrazole Ring Formation

The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition, is a cornerstone of pyrazole synthesis. rsc.orgnih.gov This reaction typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. rsc.org

A common and effective strategy for synthesizing 1,3,5-trisubstituted pyrazoles involves the reaction of terminal alkynes with N-tosylhydrazones. organic-chemistry.org The N-tosylhydrazone, derived from an aldehyde, generates a diazo compound in situ, which then undergoes a 1,3-dipolar cycloaddition with the alkyne. This method has been successfully used to create structurally diverse chiral pyrazoles by employing chiral N-tosylhydrazones, proceeding with complete retention of configuration. uniovi.es

Another powerful approach is the reaction of nitrile imines with alkynes. rsc.org This method allows for the synthesis of a wide variety of substituted pyrazoles with high regioselectivity. Cascade reactions that begin with a 1,3-dipolar cycloaddition have also been developed, leading to complex pyrazole structures in a single, efficient sequence. uniovi.esmdpi.com For example, a cascade involving a cycloaddition followed by a uniovi.esresearchgate.net-sigmatropic rearrangement has been used to synthesize chiral pyrazoles where a stereogenic center is attached to a nitrogen atom. uniovi.es

These cycloaddition strategies provide a versatile and powerful platform for constructing the 4-(1H-pyrazol-1-yl)phenyl moiety required for the synthesis of the target chiral amine. By selecting the appropriate alkyne (e.g., 4-ethynylacetophenone) and a diazo precursor, the pyrazole-substituted ketone can be assembled efficiently, ready for subsequent asymmetric amination.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Carbonyl Systems

The cyclocondensation of hydrazine derivatives with 1,3-difunctional carbonyl compounds is a foundational and widely utilized method for constructing the pyrazole ring. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a bidentate hydrazine nucleophile with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. nih.govnih.govmdpi.com

The versatility of this method stems from the wide availability of both hydrazine and carbonyl precursors. The reaction typically proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A significant challenge in the synthesis of asymmetrically substituted pyrazoles using this method is the potential formation of two regioisomers, depending on which carbonyl group of the 1,3-dicarbonyl system undergoes the initial nucleophilic attack by the substituted hydrazine. nih.govmdpi.com

Various carbonyl systems can be employed as the three-carbon building block for the pyrazole ring.

1,3-Diketones : The reaction between 1,3-diketones and hydrazines is the most classic approach. nih.govmdpi.com The reaction conditions can be tuned to influence regioselectivity, although mixtures are common. mdpi.com

α,β-Unsaturated Ketones (Vinyl Ketones) : These substrates react with hydrazines to first form pyrazoline intermediates. nih.govmdpi.com Subsequent oxidation or elimination of a leaving group is then required to afford the aromatic pyrazole. nih.govmdpi.com For instance, α,β-vinyl ketones possessing a suitable leaving group can react with hydrazine derivatives, leading to the formation of pyrazolines, which then generate the desired pyrazoles through elimination. mdpi.com

α,β-Acetylenic Ketones : The reaction of acetylenic ketones with hydrazine derivatives is another long-established route, but it also frequently results in a mixture of regioisomers. mdpi.com

Modern advancements have focused on improving the efficiency and selectivity of these reactions through multicomponent strategies and the use of various catalytic systems. nih.gov For example, montmorillonite (B579905) K-10 has been used as a catalyst under sonication conditions for the synthesis of 5-amino-3-phenylpyrazoles from α-oxoketene O,N-acetals. nih.gov

| Carbonyl System | Hydrazine Derivative | Key Features/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Substituted Hydrazines | Classic Knorr synthesis; can be a one-pot, multicomponent reaction. | Polysubstituted pyrazoles; potential for regioisomeric mixtures. | nih.govmdpi.com |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Forms pyrazoline intermediate requiring subsequent oxidation. | Pyrazoles. | nih.govmdpi.com |

| α-Oxoketene O,N-acetals | Hydrazine | Montmorillonite K-10 catalyst, sonication. | 5-Amino-3-phenylpyrazoles. | nih.gov |

| α,β-Acetylenic Aldehydes | Hydrazines | One-pot reaction followed by addition of phenylselenyl chloride. | 4-(Phenylselanyl)pyrazoles. | mdpi.com |

Sigmatropic Rearrangements in Stereoselective Pyrazole Ring Formation

Sigmatropic rearrangements represent a more advanced and stereochemically nuanced approach to pyrazole synthesis, particularly for obtaining chiral pyrazoles with a stereogenic center directly attached to a nitrogen atom. nih.govscispace.com This methodology often capitalizes on a cascade reaction sequence that begins with a 1,3-dipolar cycloaddition. scispace.com

A prominent example involves the reaction between terminal alkynes and α-chiral N-tosylhydrazones. nih.govscispace.com The reaction sequence is proposed to proceed through several steps:

Diazo Compound Formation : The N-tosylhydrazone decomposes, typically under basic conditions, to generate a diazo compound intermediate. scispace.com

1,3-Dipolar Cycloaddition : The in situ-generated diazo compound undergoes a [3+2] cycloaddition reaction with a terminal alkyne to form a 3H-pyrazole intermediate. scispace.com

mdpi.comnih.gov-Sigmatropic Rearrangement : The crucial step for stereoselectivity is a subsequent mdpi.comnih.gov-sigmatropic rearrangement. This step involves the migration of the stereogenic group from a carbon atom to a nitrogen atom of the pyrazole ring. nih.govscispace.com

A remarkable feature of this cascade is that the mdpi.comnih.gov-sigmatropic rearrangement can proceed with stereoretention. nih.govscispace.com This stereospecific transformation is relatively rare and highly valuable, as it allows the chirality from the starting α-chiral tosylhydrazone to be transferred to the final N-substituted pyrazole product. nih.govscispace.com This strategy has been successfully applied to synthesize structurally diverse chiral pyrazoles from α-chiral tosylhydrazones derived from starting materials like α-phenylpropionic acid and α-amino acids. nih.govscispace.com

Other types of sigmatropic shifts, such as [1s, 5s] rearrangements, have also been explored. escholarship.orgnih.gov For instance, fused pyrazoles formed via intramolecular 1,3-dipolar cycloadditions can undergo a subsequent thermal [1s, 5s] sigmatropic shift, resulting in a ring contraction to form spirocyclic pyrazoles. escholarship.orgnih.gov

| Reaction Type | Substrates | Key Intermediate | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition / mdpi.comnih.gov-Sigmatropic Rearrangement | α-Chiral N-Tosylhydrazones + Terminal Alkynes | Diazo compound, 3H-Pyrazole | Stereoretentive migration of the stereogenic group. | Chiral N-substituted pyrazoles. | nih.govscispace.com |

| Intramolecular Dipolar Cycloaddition / [1s, 5s]-Sigmatropic Rearrangement | Hydrazones with pendant alkynes. | Fused pyrazole. | Thermal rearrangement leads to ring contraction. | Spirobicyclic pyrazoles. | escholarship.orgnih.gov |

| [3+2] Cycloaddition / mdpi.comnih.gov-Sigmatropic Rearrangement | N-Tosylhydrazones + Calcium Carbide | 3H-Pyrazole | Transition-metal-free conditions. High regioselectivity. | Substituted pyrazoles. | rsc.org |

Iii. Stereochemical Control and Enantiomeric Enrichment in Chiral Phenyl Pyrazolyl Ethan 1 Amine Synthesis

Strategies for Inducing Stereoselectivity in Reaction Design

Asymmetric synthesis aims to create a specific stereoisomer directly. This is often achieved by employing a chiral influence during the reaction, such as a chiral auxiliary, catalyst, or reagent.

One of the most versatile and widely adopted methods for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries. yale.edu A prominent example is tert-butanesulfinamide, developed by the Ellman laboratory. yale.edu This methodology can be applied to the synthesis of (r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine. The key steps would involve the condensation of the prochiral ketone, 4-(1H-pyrazol-1-yl)acetophenone, with (R)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. This intermediate is then subjected to a stereoselective reduction of the carbon-nitrogen double bond. The directing effect of the bulky and chiral sulfinyl group guides the reducing agent to attack from a specific face, leading to the preferential formation of one diastereomer. The final step involves the acidic cleavage of the sulfinamide auxiliary to yield the desired chiral amine with high enantiomeric excess. nih.gov

Another powerful strategy is asymmetric catalysis, which can involve metal-based catalysts with chiral ligands or organocatalysts. Chemoenzymatic methods, which combine chemical reactions with enzymatic transformations, have also proven effective for producing chiral amines. For instance, an enantioselective process has been developed for the transformation of styrene (B11656) to 1-phenylethylamine, a structurally similar compound, by combining a Pd/Cu-catalyzed Wacker oxidation with a subsequent enzymatic reductive amination. researchgate.netnih.gov Such approaches offer high conversion rates and excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net

| Strategy | Description | Key Reagent/Catalyst Example | Typical Outcome |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. It is removed in a subsequent step. | (R)-tert-butanesulfinamide | High diastereoselectivity, leading to high enantiomeric excess after auxiliary removal. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral ligands with transition metals; Organocatalysts (e.g., proline derivatives). | High enantioselectivity (ee). |

| Chemoenzymatic Synthesis | A multi-step process that combines chemical and enzymatic reactions to achieve high stereoselectivity. | Transaminase enzymes | High conversion and excellent enantiomeric excess (>99% ee). researchgate.net |

Methodologies for Enantiomeric Purity Assessment

Following an asymmetric synthesis or resolution process, it is essential to accurately determine the enantiomeric purity of the product. The most common measure is enantiomeric excess (ee), which quantifies the difference in the amount of each enantiomer in the mixture.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating enantiomers and determining their relative proportions. mdpi.com The separation principle relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in the formation of transient diastereomeric complexes with different stabilities, leading to different retention times for each enantiomer on the column. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and excellent resolving power for a wide range of chiral compounds, including pyrazole (B372694) derivatives and chiral amines. nih.govresearchgate.net For the analysis of this compound, columns such as Lux cellulose-2 or Lux amylose-2 could be employed. nih.gov The choice of mobile phase is crucial for achieving separation and typically consists of a mixture of a nonpolar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol (B145695) in normal-phase mode. researchgate.net The relative amounts of the separated enantiomers are determined by integrating the areas of their corresponding peaks in the chromatogram.

| Column Type | Chiral Selector Example | Typical Mobile Phase | Application |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | Broad applicability for many chiral compounds, including amines. mdpi.com |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol | Resolution of various racemic compounds, including pyrazoline derivatives. nih.gov |

| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | n-Hexane/Isopropanol/Acetonitrile | Separation of derivatized amino acids and amines. |

| Ligand Exchange | L-proline or L-hydroxyproline complexed with Cu(II) | Aqueous buffers with organic modifiers | Separation of underivatized amino acids and amino alcohols. |

V. Computational Chemistry Investigations on R 1 4 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Systems

Density Functional Theory has become a primary workhorse in computational chemistry for studying organic molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for predicting a wide range of molecular properties. nih.govasrjetsjournal.org DFT methods are frequently employed to study pyrazole (B372694) derivatives, providing detailed information on their geometry, spectroscopy, and electronic characteristics. researchgate.netaip.orgscientific.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. For a flexible molecule like (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine, which has several rotatable bonds, a conformational landscape analysis is essential.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G Level)**

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C(phenyl)-N(pyrazole) | 1.41 Å | |

| N(pyrazole)-N(pyrazole) | 1.35 Å | |

| C(phenyl)-C(chiral) | 1.52 Å | |

| C(chiral)-N(amine) | 1.46 Å | |

| Bond Angles | ||

| C-N-N (in pyrazole) | 112.5° | |

| N-N-C (in pyrazole) | 106.8° | |

| C(phenyl)-C(chiral)-N(amine) | 110.7° | |

| Dihedral Angle | ||

| Phenyl Ring - Pyrazole Ring | 25.8° |

Note: The data in this table is representative and based on DFT calculations performed on structurally similar pyrazole-phenyl compounds.

DFT calculations are highly effective in predicting spectroscopic properties, which serves as a crucial link between theoretical models and experimental characterization. nih.gov

Vibrational Frequencies (IR Spectra): Theoretical vibrational frequencies can be calculated for the optimized molecular structure. These frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) spectroscopy. A comparison between the calculated and experimental IR spectra can help confirm the structure and assign specific absorption bands to particular molecular motions. researchgate.net Typically, calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. scispace.com Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scispace.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. scispace.comnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). High levels of correlation between theoretical and experimental ¹H and ¹³C NMR chemical shifts have been demonstrated for a wide variety of pyrazole derivatives, aiding in the definitive structural assignment of complex molecules. nih.govresearchgate.netresearchgate.net

Table 2: Correlation of Theoretical and Experimental Spectroscopic Data for a Pyrazole Derivative

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP) |

| Selected IR Frequencies (cm⁻¹) | ||

| N-H Stretch (amine) | 3380 | 3455 (scaled: 3320) |

| Aromatic C-H Stretch | 3065 | 3140 (scaled: 3017) |

| C=N Stretch (pyrazole) | 1605 | 1642 (scaled: 1578) |

| Selected ¹³C NMR Shifts (ppm) | ||

| Chiral C (methine) | 55.2 | 56.1 |

| Phenyl C (para to pyrazole) | 128.5 | 129.3 |

| Pyrazole C (adjacent to N-phenyl) | 140.1 | 141.0 |

| Selected ¹H NMR Shifts (ppm) | ||

| Amine N-H | 1.85 | 1.92 |

| Methine C-H | 4.15 | 4.22 |

| Pyrazole H | 7.60 | 7.68 |

Note: This table presents hypothetical yet plausible data to illustrate the typical correlation observed in studies of similar compounds. nih.govresearchgate.net

Understanding the electronic structure of this compound is key to predicting its reactivity and potential applications.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is often localized on the electron-rich phenyl and pyrazole rings, while the LUMO may be distributed across the aromatic system. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. aip.org Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, such as the nitrogen atoms of the pyrazole ring and the amine group. Blue-colored regions correspond to positive electrostatic potential (electron-poor areas), indicating sites for nucleophilic attack, often found around the hydrogen atoms of the amine group. thaiscience.info

Charge Density Distribution: Analysis of the charge distribution, for instance using Mulliken population analysis, provides the net atomic charge on each atom in the molecule. This helps to quantify the electron distribution and identify polar bonds, which influences intermolecular interactions and reactivity. For example, the nitrogen atoms in the pyrazole ring and the amine group are expected to carry a significant negative charge. aip.org

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: Values are representative for this class of compounds and are calculated at the B3LYP/6-311G* level of theory.* nih.govscience.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. rasayanjournal.co.in These descriptors, rooted in conceptual DFT, provide a quantitative measure of various aspects of chemical reactivity.

Key global reactivity descriptors include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A)/2): The ability of a molecule to attract electrons.

Chemical Hardness (η = (I - A)/2): A measure of resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. rasayanjournal.co.in

Softness (S = 1/η): The reciprocal of hardness, indicating a higher propensity for charge transfer.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are instrumental in comparing the reactivity of a series of related compounds and understanding their behavior in chemical reactions. rasayanjournal.co.in For instance, a molecule with a high electrophilicity index will act as a strong electrophile in reactions.

Table 4: Representative Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E_HOMO | 5.85 |

| Electron Affinity (A) | -E_LUMO | 0.95 |

| Electronegativity (χ) | (I+A)/2 | 3.40 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

| Softness (S) | 1/η | 0.41 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.36 |

Note: Data is derived from the representative HOMO/LUMO energies in Table 3.

Vi. Mechanistic Investigations in the Formation of Chiral Phenyl Pyrazolyl Ethan 1 Amines

Hypothesized Mechanistic Pathways for Asymmetric Synthesis (e.g., Hydroamination, Reductive Amination)

The enantioselective synthesis of (r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine can be hypothetically achieved through several catalytic strategies, most notably asymmetric hydroamination of a corresponding styrene (B11656) derivative or asymmetric reductive amination of a ketone precursor.

Asymmetric Hydroamination:

This approach involves the direct addition of an N-H bond across the carbon-carbon double bond of a prochiral olefin. For the synthesis of the target compound, this would involve the hydroamination of 4-(1H-pyrazol-1-yl)styrene. A plausible catalytic cycle, particularly for copper(I) hydride (CuH) catalysis, is initiated by the formation of a chiral phosphine-ligated CuH species. acs.org This active catalyst then undergoes hydrometalation of the styrene derivative. The insertion of the olefin into the Cu-H bond is a critical, stereochemistry-determining step, forming a chiral copper(I) alkyl intermediate. acs.org Subsequent reaction with an electrophilic amine source, such as a hydroxylamine (B1172632) ester, releases the desired chiral amine product and regenerates a copper(I) complex. The final step involves the reduction of this copper complex by a silane (B1218182) to regenerate the active L*CuH catalyst, closing the catalytic cycle. acs.orgnih.gov

Asymmetric Reductive Amination:

Reductive amination represents a powerful two-step or one-pot process for amine synthesis. In the context of forming this compound, the process would begin with the condensation of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one with an ammonia (B1221849) source to form a prochiral imine intermediate. This imine is then subjected to asymmetric hydrogenation. google.com

A widely accepted mechanism for the asymmetric hydrogenation of imines, particularly with iridium or rhodium catalysts, involves the formation of a chiral catalyst-substrate complex. nih.govnih.gov The imine coordinates to the chiral metal center, and the stereochemical outcome is dictated by the facial selectivity of hydride transfer from the metal to the imine carbon. For iridium-based catalysts, mechanistic proposals often involve an "outer-sphere" mechanism where the substrate does not directly coordinate to the metal center during the hydrogenation step. nih.govresearchgate.net Instead, stereocontrol is governed by weak, non-bonding interactions between the chiral ligand framework and the imine substrate within the second coordination sphere. researchgate.nethelsinki.fi The process is often facilitated by an acid co-catalyst, which plays a crucial role in both imine formation and the subsequent reduction step. researchgate.netnih.gov

Experimental Evidence Supporting Reaction Mechanisms

While specific mechanistic studies on the synthesis of this compound are not extensively documented, a wealth of experimental data from analogous systems provides strong support for the hypothesized pathways.

Evidence for Asymmetric Hydroamination:

Kinetic and spectroscopic studies on the CuH-catalyzed hydroamination of styrenes have been instrumental in elucidating the mechanism. acs.orgnih.gov Reaction profile analysis often shows a zero-order dependence on the concentrations of both the styrene and the amine electrophile. acs.org Conversely, a first-order dependence on the silane concentration is typically observed. nih.gov This kinetic data strongly suggests that the turnover-limiting step of the catalytic cycle is the regeneration of the active CuH catalyst from the copper(I) resting state (e.g., a copper(I) benzoate) via reaction with the silane. acs.orgnih.gov

| Reactant | Reaction Order | Implication |

|---|---|---|

| Styrene | Zero | Not involved in the rate-determining step |

| Amine Electrophile | Zero | Not involved in the rate-determining step |

| Silane (Hydride Source) | First | Involved in the rate-determining step (catalyst regeneration) |

Evidence for Asymmetric Reductive Amination:

For iridium-catalyzed imine hydrogenation, deuterium (B1214612) labeling experiments have provided clear evidence for the mechanism of hydrogen addition. These studies show the direct addition of deuterium across the C=N double bond, confirming the hydrogenation pathway. bookswagon.com The significant influence of additives like acids and halides on both reaction rate and enantioselectivity points to their involvement in the catalytic cycle, likely in the formation of the active catalytic species and in facilitating the proton-transfer steps. google.comnih.gov Computational studies, supported by experimental observations, suggest that for many systems, the stereoselectivity is governed by a thermodynamically less-favored conformer of the catalyst-substrate intermediate, highlighting the subtle energetic differences that dictate the stereochemical outcome. helsinki.fiacs.org

Role of Catalytic Intermediates in Controlling Stereoselectivity

The high degree of enantioselectivity achieved in these asymmetric transformations is a direct consequence of the steric and electronic environment created by the chiral catalyst around the substrate at the stereodetermining step.

In Asymmetric Hydroamination:

The key to stereocontrol in CuH-catalyzed hydroamination is the enantiodetermining hydrocupration step. nih.gov The chiral ligand, for example, a C2-symmetric bidentate phosphine (B1218219), coordinates to the copper center, creating a chiral pocket. The prochiral olefin, such as 4-(1H-pyrazol-1-yl)styrene, approaches this chiral [L*CuH] complex. The facial selectivity (i.e., attack on the Re or Si face of the olefin) is determined by minimizing steric repulsion between the olefin's substituents (the phenyl-pyrazolyl group and the vinyl hydrogen) and the bulky groups on the chiral ligand. nih.gov DFT calculations on model systems suggest a four-membered transition state where the hydride is delivered to one olefinic carbon while the Cu-C bond forms at the other. The ligand's geometry dictates the preferred orientation of the incoming olefin, leading to the formation of one enantiomer of the alkylcopper intermediate over the other. nih.gov Furthermore, nonlinear effect studies are consistent with a monomeric active catalyst being the species responsible for stereoinduction. nih.gov

In Asymmetric Reductive Amination:

Vii. Design Principles and Scaffold Exploration Within Pyrazolyl Amine Frameworks

Rational Design of Pyrazole-Containing Chiral Amine Scaffolds for Advanced Applications

The rational design of pyrazole-containing chiral amine scaffolds is a strategic process that leverages the distinct properties of both the pyrazole (B372694) core and the chiral amine side chain. The design principles are guided by the intended application, which often falls into the categories of therapeutic agents or specialized ligands for catalysis.

The incorporation of a chiral center, as seen in the (r)-ethan-1-amine group, is fundamental for applications requiring stereospecificity. In medicinal chemistry, enantiomers of a drug can have vastly different pharmacological activities. Therefore, designing scaffolds with a defined stereochemistry is essential for targeting specific protein kinases or receptors with high selectivity. nih.gov In the field of asymmetric catalysis, pyrazole-containing chiral amines serve as valuable ligands for transition metals. mjcce.org.mknih.gov The nitrogen atoms of the pyrazole and the amine group can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction, such as in asymmetric hydrogenation or transfer hydrogenation. nih.govresearchgate.net

The design strategy often involves computational methods like pharmacophore mapping and molecular docking to predict the binding affinity and orientation of the scaffold within a target's active site. researchgate.net This allows for the optimization of substituents on both the pyrazole and phenyl rings to enhance potency and selectivity. nih.gov The ultimate goal is to create a molecule with a well-defined three-dimensional arrangement of functional groups that complements the target, leading to potent and selective biological activity or high efficiency and enantioselectivity in catalytic processes. researchgate.net

Chemical Reactivity and Strategic Functionalization of Pyrazolyl Amines

The chemical reactivity of pyrazolyl amines is dictated by the individual reactivities of the pyrazole ring, the aromatic phenyl linker, and the primary amine group. Strategic functionalization of these sites allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. researchgate.net

Reactivity of the Pyrazole Ring: The pyrazole ring is aromatic and undergoes electrophilic substitution reactions, predominantly at the C4 position, which is the most electron-rich carbon. nih.gov The C3 and C5 positions are less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.gov Conversely, these positions can be susceptible to nucleophilic attack, particularly if activated by appropriate substituents. nih.gov Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, have enabled the direct installation of various groups onto the pyrazole core with high regioselectivity, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

Reactivity of the Amine Group: The primary amine group is a versatile functional handle. It is nucleophilic and basic, readily participating in a wide range of chemical transformations. Standard reactions include acylation to form amides, reaction with aldehydes or ketones to form imines (Schiff bases), N-alkylation, and sulfonylation. rsc.orgresearchgate.net These modifications are crucial for exploring the chemical space around the chiral center and can significantly impact a molecule's biological activity and physicochemical properties.

Strategic Functionalization: Strategic functionalization aims to systematically modify the scaffold to optimize its function. For example, the amine group can be used as an anchor point to attach other molecular fragments or to construct more complex heterocyclic systems. researchgate.net The pyrazole's N1 position can be alkylated or arylated, which not only introduces new substituents but also removes its ability to act as a hydrogen bond donor, a modification that can be critical for modulating target binding. nih.gov In some cases, oxidative cleavage of the pyrazole ring can be employed to generate novel synthons for building diverse heterocyclic structures. researchgate.net

Below is a table summarizing key functionalization strategies for pyrazolyl amine frameworks.

| Reaction Type | Reagent/Catalyst | Functionalized Position | Product Type |

| Electrophilic Substitution | Nitrating/Halogenating agents | Pyrazole C4 | 4-Substituted pyrazole |

| C-H Arylation | Aryl halide, Pd catalyst | Pyrazole C5 | 5-Aryl pyrazole |

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base | Pyrazole N1 | 1-Substituted pyrazole |

| Acylation | Acyl chloride, Base | Amine (NH₂) | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Amine (NH₂) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride, Base | Amine (NH₂) | Sulfonamide |

Synthetic Strategies for Diverse Pyrazolyl Amine Derivatives

The synthesis of pyrazolyl amine derivatives like (r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine involves multi-step sequences that construct the pyrazole ring, introduce the phenylamine linker, and establish the chiral amine center. A variety of synthetic methodologies have been developed to access this class of compounds and its analogues. researchgate.net

Formation of the Pyrazole Ring: The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.comnih.gov This approach allows for the synthesis of a wide range of substituted pyrazoles by varying the precursors. For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) yields 3,5-dimethylpyrazole. researchgate.net Other precursors for cyclocondensation include α,β-unsaturated carbonyl compounds and β-ketonitriles. nih.govbeilstein-journals.org

Assembly of the Core Scaffold: To assemble the (4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine scaffold, a common strategy involves first constructing the 1-phenylpyrazole (B75819) moiety. This is often achieved through the condensation of a phenylhydrazine (B124118) derivative with a 1,3-dicarbonyl compound. Alternatively, N-arylation of a pre-formed pyrazole with a suitable phenyl halide or boronic acid can be accomplished via transition-metal-catalyzed cross-coupling reactions. nih.gov The ethanamine side chain can then be introduced onto the phenyl ring through reactions like Friedel-Crafts acylation followed by reductive amination or asymmetric synthesis.

Introduction of Chirality: Establishing the stereochemistry at the amine's alpha-carbon is a critical step. This can be achieved through several asymmetric synthesis strategies:

Asymmetric Hydrogenation: The reduction of a ketone precursor (e.g., 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one) using a chiral catalyst can produce the desired enantiomer of the amine with high enantiomeric excess. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct a diastereoselective reaction, after which the auxiliary is removed to yield the enantiomerically enriched product. rsc.org

Resolution: A racemic mixture of the amine can be separated into its constituent enantiomers through classical resolution with a chiral acid or via chiral chromatography.

Multicomponent reactions (MCRs) offer an efficient alternative, allowing for the construction of complex pyrazole derivatives in a single step from three or more starting materials, often with high atom economy. mdpi.com For example, a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile (B47326) can rapidly generate highly functionalized pyrano[2,3-c]pyrazole scaffolds. mdpi.com

The following table outlines common synthetic approaches for pyrazole derivatives.

| Strategy | Key Precursors | Description |

| Cyclocondensation | 1,3-Dicarbonyl compound + Hydrazine | A classical and versatile method for forming the pyrazole ring. nih.gov |

| Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine, etc. | Convergent synthesis to build molecular complexity in a single step. mdpi.com |

| From Anilines | Aniline (B41778), Diazotizing agent, Reductant | Involves diazotization of an aniline to form a hydrazine in situ, followed by cyclization. researchgate.net |

| Asymmetric Synthesis | Prochiral ketone + Chiral catalyst/reagent | Establishes the stereocenter of the chiral amine with high enantioselectivity. researchgate.netrsc.org |

These strategies provide a robust toolbox for chemists to synthesize a vast array of pyrazolyl amine derivatives, enabling detailed exploration of their potential in various advanced applications.

Viii. Conclusion and Future Research Perspectives

Synthesis and Characterization of Chiral Phenyl-Pyrazolyl Ethan-1-amines: Current State of the Art

The synthesis of chiral pyrazoles with a stereogenic center attached to a nitrogen atom has been a subject of considerable research. uniovi.es The current state-of-the-art for producing compounds like (r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine relies on several established and innovative methodologies. A primary strategy involves the asymmetric reduction of a corresponding prochiral ketimine, 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one N-substituted imine, often through catalytic asymmetric hydrogenation. nih.govacs.org This method is highly efficient and atom-economical.

Alternative approaches include the use of chiral auxiliaries, such as tert-butanesulfinamide, which can be condensed with the precursor ketone to form a chiral sulfinylimine. nih.gov Stereoselective addition of a nucleophile, followed by removal of the auxiliary, yields the desired chiral amine with high enantiomeric purity. nih.gov Another powerful method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, followed by a nih.govnih.gov-sigmatropic rearrangement, which can create the chiral pyrazole (B372694) core in a stereoretentive manner. uniovi.es

Characterization of these chiral molecules relies on a combination of standard and specialized analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are routinely used to confirm the molecular structure. researchgate.netwisdomlib.org To establish the absolute configuration and determine enantiomeric purity, chiroptical methods are indispensable. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common technique for chiral separation and analysis. researchgate.netwikipedia.org Spectroscopic methods like Circular Dichroism (CD) provide essential information on the molecule's stereochemistry. nsf.govutexas.edu

| Methodology | Key Features | Typical Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Direct reduction of prochiral imines. nih.gov | Transition metal catalysts (e.g., Ir, Rh) with chiral ligands. mdpi.com | High atom economy, high efficiency, often high enantioselectivity. acs.org | Substrate scope can be limited; catalyst sensitivity. nih.gov |

| Chiral Auxiliary | Stereocontrolled nucleophilic addition to a ketone-derived chiral imine. nih.gov | (R)- or (S)-tert-butanesulfinamide. nih.gov | Reliable, high diastereoselectivity, broad substrate scope. | Requires additional steps for auxiliary attachment and removal. nih.gov |

| 1,3-Dipolar Cycloaddition | Cascade reaction forming the pyrazole ring with a chiral N-substituent. uniovi.es | α-chiral tosylhydrazones and terminal alkynes. uniovi.es | Builds the core heterocycle and sets stereochemistry simultaneously. | Potential for regioselectivity issues; multi-step sequence. nih.gov |

Emerging Trends in Asymmetric Catalysis for Chiral Amine Synthesis

The synthesis of chiral amines is a field of intense innovation, driven by the demand for more efficient, selective, and sustainable methods. nih.govacs.org Several emerging trends are poised to redefine the landscape of asymmetric catalysis for producing molecules like this compound.

Biocatalysis : The use of enzymes as catalysts offers exquisite selectivity under mild, environmentally friendly conditions. chiralpedia.comnih.gov Engineered ω-transaminases are particularly promising for the asymmetric synthesis of primary amines from ketones. Directed evolution and computational redesign are being used to expand the substrate scope and enhance the stability of these biocatalysts, making them viable for industrial-scale production. nih.gov Amine dehydrogenases, which catalyze reductive amination using ammonia (B1221849) as the amino donor, are also being developed. nih.gov

Photoredox and Electrocatalysis : These methods leverage light or electrical energy to drive chemical transformations. frontiersin.org Asymmetric photoredox catalysis, often combined with another activation mode like organocatalysis, can facilitate the formation of chiral C-N bonds under very mild conditions. frontiersin.org Similarly, asymmetric electrocatalysis is emerging as a sustainable approach for enantioselective reductions and oxidations, offering high atom efficiency. frontiersin.org

Organocatalysis : Metal-free small organic molecules, such as chiral phosphoric acids, continue to be developed as powerful catalysts for asymmetric reactions. chiralpedia.com For instance, chiral phosphoric acids have been shown to catalyze the asymmetric intramolecular aza-Friedel-Crafts reaction, a method that could be adapted for the synthesis of complex N-heterocyclic amines. nih.gov

| Catalytic System | Principle | Key Advantages | Current Research Focus |

|---|---|---|---|

| Biocatalysis (Enzymes) | Utilizes engineered enzymes (e.g., transaminases, oxidases) for stereoselective synthesis. nih.gov | High enantioselectivity, mild reaction conditions, environmentally benign. chiralpedia.com | Protein engineering to broaden substrate scope and improve stability. nih.gov |

| Photoredox Catalysis | Uses light to generate radical intermediates for C-N bond formation. frontiersin.org | Mild conditions, unique reaction pathways, activation of unreactive bonds. acs.org | Development of dual catalytic systems for asymmetric induction. frontiersin.org |

| Electrocatalysis | Employs electrical current for enantioselective reductions or oxidations. frontiersin.org | Sustainable, atom-efficient, avoids stoichiometric chemical reagents. frontiersin.org | Designing chiral electrodes and mediators for improved selectivity. |

| Organocatalysis | Metal-free small chiral molecules catalyze the reaction. chiralpedia.com | Low toxicity, stable to air and moisture, diverse activation modes. | Discovery of new catalytic scaffolds and applications in cascade reactions. rwth-aachen.de |

Future Directions in Advanced Computational and Spectroscopic Characterization Techniques

The unambiguous characterization of chiral molecules is critical. While established methods are robust, future advancements will provide deeper insights with greater speed and precision.

Advanced Spectroscopic Methods : The utility of chiroptical spectroscopy is expanding. Synchrotron Radiation Electronic Circular Dichroism (SRECD) offers higher sensitivity and access to lower wavelength regions compared to conventional CD spectroscopy, providing more detailed electronic information. nih.gov Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential interaction with infrared and Raman scattered light, respectively, yielding rich information about the molecule's three-dimensional structure in solution. Low-frequency Raman spectroscopy is also emerging as a novel method to differentiate between racemic and enantiopure crystals based on their different hydrogen-bond networks. nih.gov

Computational Chemistry : The synergy between experimental spectroscopy and computational modeling is a powerful future direction. fau.de Time-Dependent Density Functional Theory (TD-DFT) is increasingly used to calculate and predict ECD spectra, allowing for the assignment of absolute configuration by comparing theoretical and experimental data. nih.govmdpi.com Molecular Dynamics (MD) simulations can provide a dynamic understanding of the interactions between a chiral analyte and a chiral stationary phase in HPLC, aiding in the development of more effective separation methods. mdpi.com The development of quantitative chirality measures and their use in Quantitative Structure-Activity Relationship (QSAR) models will also assist in the rational design of new chiral molecules. researchgate.net

Remaining Challenges and Opportunities for Novel Synthetic Methodologies

Despite significant progress, challenges remain in the synthesis of complex chiral N-heterocyclic amines. Achieving high levels of both regioselectivity and enantioselectivity in a single, efficient process is a persistent goal. nih.gov Many current methods for pyrazole synthesis can result in mixtures of isomers, complicating purification. ias.ac.in Furthermore, the development of catalytic systems that are not only highly selective but also sustainable, cost-effective, and tolerant of diverse functional groups is an ongoing challenge. chiralpedia.com

These challenges present significant opportunities for innovation.

Flow Chemistry : Integrating asymmetric catalysis into continuous flow systems can enhance reaction efficiency, safety, and scalability, providing precise control over reaction parameters. chiralpedia.com

C-H Functionalization : The direct, stereoselective amination of C-H bonds is a major frontier. acs.org Developing catalysts that can selectively functionalize an unactivated C-H bond to install a chiral amine group would represent a paradigm shift, dramatically shortening synthetic routes.

Multi-component Reactions : Designing novel multi-component reactions that can assemble complex molecules like this compound from simple, readily available starting materials in a single step remains a highly attractive goal. nih.gov

Integrated Approaches : The combination of high-throughput screening, computational modeling, and advanced analytics offers a powerful platform for the rapid discovery and optimization of new synthetic methodologies and catalysts. nih.gov Harnessing these tools will accelerate the development of next-generation routes to valuable chiral compounds.

Q & A

Q. What are the established synthetic routes for (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine, and how can enantiomeric purity be ensured?

The compound is typically synthesized via multi-step processes involving condensation reactions, cyclization, or functional group transformations. For example, analogs of 1,5-diarylpyrazole derivatives are synthesized by reacting hydrazides with substituted ketones under reflux conditions . Enantiomeric purity is achieved through chiral resolution (e.g., using chiral chromatography) or asymmetric catalysis. For (R)-configured amines, chiral auxiliaries or enzymatic resolution methods are recommended, as seen in related pyrazole derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR and IR : Confirm functional groups (e.g., NH stretching at ~3300 cm) and stereochemistry.

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions. SHELXL refinement (e.g., SHELX-2018) is widely used for small-molecule structures, providing bond length/angle precision of ±0.002 Å and ±0.1°, respectively .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHN for the parent compound).

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to target receptors (e.g., σ receptors or BK B2 antagonists). Pharmacophore modeling identifies critical interactions, such as hydrogen bonding with pyrazole NH and hydrophobic interactions with the phenyl group . QSAR studies on pyrazole derivatives correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Q. What strategies address low yields in multi-step synthesis?

- Step optimization : Adjust reaction time/temperature (e.g., refluxing at 120°C for cyclization in POCl) .

- Catalyst screening : Use Pd catalysts for Suzuki-Miyaura couplings to attach pyrazole rings .

- Purification : Employ flash chromatography or recrystallization (ethanol/water mixtures) to isolate intermediates .

Q. How should conflicting biological activity data be analyzed?

Contradictions in IC values or receptor selectivity may arise from assay conditions (e.g., cell line variability) or impurities. Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, σ receptor antagonists in pyrazole derivatives showed discrepancies due to differences in membrane preparation methods .

Q. What are the key considerations for designing analogs with improved metabolic stability?

- Bioisosteric replacement : Substitute pyrazole with triazole to reduce CYP450-mediated oxidation .

- Prodrug strategies : Introduce morpholine or methoxymethyl groups to enhance solubility and delay degradation .

- Metabolite identification : Use LC-MS/MS to track in vitro hepatic microsomal metabolites .

Methodological Case Studies

Case Study: Resolving a Crystal Structure with Twinning or Disorder

For disordered pyrazole rings, employ SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands. Apply restraints to anisotropic displacement parameters (ADPs) and validate with R < 5% . Example: A pyrazoline derivative (CCDC 1438321) was refined with a twin fraction of 0.32, achieving R = 0.070 .

Case Study: Scaling Up Synthesis for In Vivo Studies

Pilot-scale synthesis (10–50 g) requires solvent recycling (e.g., toluene for Friedel-Crafts reactions) and flow chemistry setups to minimize exotherms. For (R)-enantiomers, use immobilized lipases (e.g., Candida antarctica) in continuous reactors to maintain >99% ee .

Data Contradiction Analysis

Q. Why do similar pyrazole derivatives exhibit varying σ1_11 Receptor Antagonism?

Structural nuances (e.g., para-substitution on phenyl vs. ortho-substitution) alter steric hindrance and ligand-receptor fit. For instance, 4-methoxy analogs showed 10-fold higher affinity than 3-chloro analogs due to enhanced π-stacking . Cross-validate using molecular dynamics to simulate receptor conformational changes .

Q. How to Interpret Discrepancies in Antimicrobial Activity Across Studies?

Variations in MIC values may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or compound solubility. Use standardized CLSI protocols and include positive controls (e.g., ciprofloxacin). Lipophilicity adjustments (logP 2.5–3.5) often improve penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.